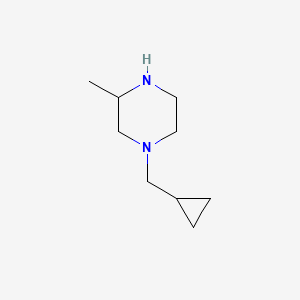

1-(Cyclopropylmethyl)-3-methylpiperazine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(cyclopropylmethyl)-3-methylpiperazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H18N2/c1-8-6-11(5-4-10-8)7-9-2-3-9/h8-10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWRIBHLFZPQASA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CCN1)CC2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90515971 | |

| Record name | 1-(Cyclopropylmethyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82919-92-4 | |

| Record name | 1-(Cyclopropylmethyl)-3-methylpiperazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90515971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformation Pathways of 1 Cyclopropylmethyl 3 Methylpiperazine

Established Synthetic Routes to 1-(Cyclopropylmethyl)-3-methylpiperazine

The creation of this compound is not a singular process but rather a result of combining established methods for forming the core heterocyclic structure and then modifying it. The primary approaches involve either building the 3-methylpiperazine ring from acyclic precursors or, more commonly, attaching the cyclopropylmethyl group to a pre-existing 3-methylpiperazine molecule.

The piperazine (B1678402) ring, a six-membered heterocycle containing two nitrogen atoms, is a fundamental component of many chemical compounds. Its synthesis can be achieved through various multi-step techniques. A common strategy involves the catalytic reductive cyclization of dioximes. nih.gov This method can be used to create substituted piperazines with control over stereochemistry. nih.gov

Another approach involves the reduction of pyrazine (B50134) derivatives. For instance, a substituted pyrazine can be hydrogenated over a catalyst like Palladium on carbon (Pd/C) to yield the corresponding piperazine. connectjournals.com The synthesis of piperazinediones from amino acids, followed by reduction with powerful agents like lithium aluminum hydride (LiAlH4), also provides a pathway to the piperazine core. google.comresearchgate.net

A specific industrial method for producing N-methylpiperazine, a related compound, involves the reaction of diethanolamine (B148213) with methylamine (B109427) at high temperatures and pressures over a metal-containing catalyst. google.com While this produces a different final molecule, the underlying principles of forming the piperazine ring through cyclization of amine precursors are relevant.

| Piperazine Core Synthesis Method | Key Precursors | Key Reagents/Conditions | Reference |

| Reductive Cyclization | Dioximes, Primary Amines | Catalytic Hydrogenation (e.g., Pd/C, Ra-Ni) | nih.gov |

| Pyrazine Reduction | Substituted Pyrazines | H₂, Pd/C | connectjournals.com |

| Piperazinedione Reduction | Amino Acids | LiAlH₄ or Diborane | google.com |

| Cyclization of Amines | Diethanolamine, Methylamine | High Temp/Pressure, H₂, Metal Catalyst | google.com |

Once the 3-methylpiperazine core is obtained, the final step is the introduction of the cyclopropylmethyl group onto the nitrogen atom at the 1-position. This is typically achieved through N-alkylation, for which there are two primary strategies. mdpi.com

A direct and widely used method for N-alkylation is the nucleophilic substitution reaction between 3-methylpiperazine and a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. mdpi.comgoogle.com In this reaction, the secondary amine of the piperazine ring acts as a nucleophile, displacing the halide from the cyclopropylmethyl group. The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed during the reaction. google.com

A documented synthesis involves stirring a mixture of anhydrous 3-methylpiperazine, bromomethylcyclopropane (cyclopropylmethyl bromide), and dipotassium (B57713) carbonate in ethyl acetate (B1210297) at room temperature. google.com The base (dipotassium carbonate) scavenges the HBr byproduct, driving the reaction to completion.

Table 2: N-Alkylation via Cyclopropylmethyl Halide

| Reactants | Base | Solvent | Conditions | Reference |

|---|

Reductive amination is another powerful technique for forming C-N bonds and can be applied to the synthesis of this compound. mdpi.com This method generally involves two steps: the reaction of an amine (3-methylpiperazine) with a carbonyl compound (cyclopropanecarboxaldehyde) to form an intermediate iminium ion, followed by the reduction of this intermediate to the final amine. researchgate.net

The process can be performed in one pot using a suitable reducing agent that is selective for the iminium ion over the starting aldehyde, such as sodium triacetoxyborohydride (B8407120). mdpi.comreddit.com An alternative approach within this category involves acylating the piperazine with cyclopropanecarbonyl chloride to form an amide, which is subsequently reduced to the desired amine. google.com A patented method describes the acylation of N-Boc-piperazine with cyclopropanecarbonyl chloride, followed by reduction of the resulting amide using a combination of sodium borohydride (B1222165) and boron trifluoride-ethyl ether. google.com

Table 3: Reductive Amination Strategies

| Strategy | Reactants | Key Reagents | Reference |

|---|---|---|---|

| Direct Reductive Amination | 3-Methylpiperazine, Cyclopropanecarboxaldehyde | Sodium Triacetoxyborohydride | mdpi.comnih.gov |

Reduction is a critical transformation in several of the synthetic pathways leading to this compound. These reductive steps are employed both in the formation of the piperazine core and in the final N-alkylation step.

For the formation of the piperazine ring, catalytic hydrogenation is a key process. This is seen in the reductive cyclization of dioximes and the reduction of pyrazine rings to piperazines, often using catalysts like Pd/C or Raney Nickel under a hydrogen atmosphere. nih.govconnectjournals.comresearchgate.net For more robust precursors like piperazinediones, stronger reducing agents such as lithium aluminum hydride (LiAlH₄) are required to reduce the amide bonds. google.com

In the context of N-alkylation, the reduction step is central to reductive amination pathways. When an amide intermediate is formed from cyclopropanecarbonyl chloride, it is reduced to the amine. A specific method employs sodium borohydride in combination with a Lewis acid like boron trifluoride-ethyl ether to achieve this transformation. google.com In the direct reductive amination with cyclopropanecarboxaldehyde, reducing agents like sodium triacetoxyborohydride or sodium cyanoborohydride are used to reduce the intermediate iminium ion. mdpi.comnih.gov

The synthesis of this compound relies on a selection of key precursor molecules. The choice of precursors is dictated by the specific synthetic route being employed.

The most immediate precursors are those used in the final N-alkylation step:

3-Methylpiperazine : This is the foundational heterocyclic core providing the substituted piperazine structure. google.com

Cyclopropylmethylating Agents : These reagents provide the cyclopropylmethyl moiety.

Cyclopropylmethyl bromide (or other halides): Used for direct alkylation via nucleophilic substitution. google.com

Cyclopropanecarboxaldehyde : The carbonyl precursor for direct reductive amination. mdpi.comnih.gov

Cyclopropanecarbonyl chloride : The acylating agent for the acylation-reduction pathway. google.com

For syntheses that build the piperazine ring from the ground up, the precursors are more fundamental acyclic or alternative cyclic compounds:

N-Boc-piperazine : A protected version of piperazine used as a starting point in a multi-step synthesis where the cyclopropylmethyl group is introduced before deprotection. google.com

Pyrazine-2-carboxylic acid : Can be converted through esterification and reduction to form the piperazine ring. connectjournals.com

Diethanolamine and an appropriate amine : Can undergo cyclization to form the piperazine ring. google.com

Table 4: Key Precursors and Their Roles

| Precursor Compound | Role in Synthesis | Relevant Synthetic Route |

|---|---|---|

| 3-Methylpiperazine | Core heterocyclic structure | N-Alkylation with Halides, Reductive Amination |

| Cyclopropylmethyl Bromide | Source of cyclopropylmethyl group | Direct N-Alkylation |

| Cyclopropanecarboxaldehyde | Source of cyclopropylmethyl group | Direct Reductive Amination |

| Cyclopropanecarbonyl Chloride | Acylating agent | Acylation-Reduction |

N-Alkylation Strategies Utilizing Cyclopropylmethyl Moieties

Stereochemical Considerations in the Synthesis of this compound

The synthesis of enantiomerically pure this compound hinges on the effective control of the stereocenter at the C-3 position of the piperazine ring. This is primarily achieved by utilizing chiral precursors or by employing enantioselective synthetic methods.

Approaches to Chiral 3-Methylpiperazine Precursors

A fundamental strategy for obtaining enantiopure this compound is to begin with a chiral pool precursor, most commonly an amino acid, to construct the 3-methylpiperazine core. rsc.orgnih.gov This approach leverages the inherent chirality of natural starting materials to build the desired stereochemistry into the molecule from the outset.

One common method involves starting with either (R)- or (S)-alanine. google.com The amino acid is converted through a series of steps into a chiral 1,2-diamine derivative, which is a key intermediate for building the piperazine ring. nih.gov For example, (R)-(−)-phenylglycinol can be used as a chiral auxiliary. It can be condensed with N-Boc glycine, followed by reduction and protection to yield a silyl (B83357) ether. Subsequent reaction with bromoacetic acid and cyclization delivers a 2-oxopiperazine intermediate. Diastereoselective methylation of this intermediate, followed by decarbonylation and debenzylation, results in the desired (R)-(+)-2-methylpiperazine. rsc.org

Another approach involves the regioselective ring-opening of chiral aziridines derived from natural amino acids. These aziridines can be reacted with amino acid methyl ester hydrochloride salts to form the backbone of the cis-2,5-disubstituted piperazine, a strategy that can be adapted for 3-methylpiperazine synthesis. rsc.org Furthermore, a practical and scalable route starting from α-amino acids can yield orthogonally protected, enantiomerically pure 2-substituted piperazines in four steps, with a key aza-Michael addition transformation. rsc.org

These methods provide robust pathways to the essential chiral 3-methylpiperazine intermediate, which can then be N-alkylated with a cyclopropylmethyl group to yield the final product.

Enantioselective Synthesis Strategies for the Chemical Compound

Enantioselective synthesis strategies aim to create the chiral center during the reaction sequence, often using chiral catalysts or reagents to influence the stereochemical outcome. These methods offer an alternative to the chiral pool approach.

A prominent strategy is the asymmetric hydrogenation of a prochiral pyrazine precursor. acs.orgdicp.ac.cn For instance, a 2-methylpyrazine (B48319) can be activated by an alkyl halide and then subjected to hydrogenation using a chiral iridium catalyst. This process can produce chiral 3-substituted piperazines with high enantioselectivity (up to 96% ee). acs.org Similarly, palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral piperazin-2-ones, which can be subsequently reduced to the corresponding chiral piperazines without loss of optical purity. dicp.ac.cn

These enantioselective methods provide direct access to the chiral piperazine core, which is then derivatized at the nitrogen atom with the cyclopropylmethyl group to form the target compound.

Optimization of Synthetic Conditions and Yields for this compound

The final step in the synthesis, the N-alkylation of 3-methylpiperazine with a cyclopropylmethyl halide, requires careful optimization of reaction conditions to maximize yield and purity. google.com Key parameters include the choice of solvent, temperature, and catalyst.

Solvent System Effects

The selection of a solvent is critical and often depends on the reactivity of the electrophile (the cyclopropylmethylating agent). google.com

For highly reactive agents, such as those where a carbonyl group is directly linked to the leaving group, a less polar solvent like ethyl acetate is preferred. This allows the reaction to be carried out at lower temperatures, maintaining control over the reaction rate. google.com

For less reactive agents, such as cyclopropylmethyl bromide, a more polar protic solvent like isopropanol (B130326) is often used. The higher boiling point of isopropanol allows the reaction to be conducted at reflux to drive the substitution to completion. google.comgoogle.com

A patent for a related synthesis of 1-cyclopropylmethylpiperazine from N-Boc-piperazine utilized dichloromethane during the initial acylation step. google.com The choice of solvent can significantly impact reaction times and the formation of byproducts.

| Solvent | Typical Electrophile | Reaction Temperature | Reference |

|---|---|---|---|

| Isopropanol | Less reactive alkyl halides (e.g., cyclopropylmethyl bromide) | Reflux | google.com, google.com |

| Ethyl Acetate | More reactive acylating/alkylating agents | 0°C to Room Temperature | google.com |

| Dichloromethane | Acylation with cyclopropanecarbonyl chloride | 0-10°C | google.com |

Temperature and Pressure Control

Temperature is a crucial parameter for controlling the rate and selectivity of the synthesis.

N-Alkylation Step: As noted, the reaction of 3-methylpiperazine with cyclopropylmethyl bromide in isopropanol is typically performed under reflux conditions to ensure a reasonable reaction rate. google.comgoogle.com In contrast, when using more reactive electrophiles in solvents like ethyl acetate, the temperature may be kept low (e.g., 0°C to ambient temperature) to prevent side reactions. google.com A synthesis of the parent compound involved a deprotection step at 40-60°C. google.com

Precursor Synthesis: In the context of precursor synthesis via asymmetric hydrogenation, both temperature and pressure are critical. For the palladium-catalyzed hydrogenation of pyrazin-2-ols, conditions of 80°C and 1000 psi of hydrogen gas have been reported to be effective. dicp.ac.cn

Careful control of these parameters is essential for achieving optimal yields and minimizing the degradation of reactants or products.

Catalyst Selection and Reaction Efficiency

The choice of catalyst is paramount for both the efficiency of the N-alkylation step and the enantioselectivity of precursor synthesis.

For the N-alkylation of amines, Phase-Transfer Catalysts (PTCs) are effective in biphasic systems, enhancing the reaction rate by facilitating the transfer of reactants between an aqueous and an organic phase. Quaternary ammonium (B1175870) salts such as Tetrabutylammonium bromide (TBAB) can significantly accelerate the N-alkylation of piperazine with alkyl bromides in systems like NaOH/toluene, achieving high conversion rates. evitachem.commdpi.com

For the enantioselective synthesis of the chiral piperazine core, transition metal catalysts are indispensable.

Iridium-based catalysts , particularly those with chiral ligands, have proven highly effective for the asymmetric hydrogenation of pyrazines to form chiral piperazines. acs.org

Palladium complexes are also used for the asymmetric hydrogenation of pyrazin-2-ols, leading to chiral piperazin-2-ones with excellent enantioselectivities. dicp.ac.cn

Rhodium and Ruthenium catalysts are also well-established for the N-alkylation of amines with alcohols, which represents an alternative "borrowing hydrogen" methodology. nih.gov

The efficiency of these catalytic systems is often high, allowing for low catalyst loadings and producing the desired product with high stereochemical purity.

| Reaction Type | Catalyst Type | Example Catalyst/System | Key Outcome | Reference |

|---|---|---|---|---|

| N-Alkylation | Phase-Transfer Catalyst (PTC) | Tetrabutylammonium bromide (TBAB) | Accelerated reaction rate in biphasic systems | evitachem.com, mdpi.com |

| Asymmetric Hydrogenation | Iridium Complex | Ir-catalyst with chiral ligand | High enantioselectivity (up to 96% ee) | acs.org |

| Asymmetric Hydrogenation | Palladium Complex | Pd-catalyst | High enantioselectivity for piperazin-2-ones | dicp.ac.cn |

| N-Alkylation (with alcohols) | Ruthenium/Iridium Complexes | NHC–Ir(III) and NHC–Ru(II) | Catalytic N-alkylation via hydrogen transfer | nih.gov |

Chemical Reactivity and Transformations of this compound

The chemical reactivity of this compound is characterized by the distinct functionalities of its two primary structural components: the cyclopropylmethyl group and the piperazine ring. The strained three-membered cyclopropane (B1198618) ring offers unique electronic properties and potential for rearrangement, while the secondary amine within the piperazine ring provides a nucleophilic center for a variety of common organic transformations.

Reactions Involving the Cyclopropylmethyl Group

The cyclopropylmethyl moiety is a notable feature that influences the molecule's stability and reaction pathways, particularly under radical conditions.

The cyclopropylmethyl group is well-known in organic chemistry to serve as a sensitive probe for the presence of radical intermediates. Due to the significant strain energy of approximately 115 kJ/mol within the cyclopropane ring, a cyclopropylmethyl radical intermediate undergoes an extremely rapid, exothermic, and irreversible ring-opening rearrangement to form the more stable but-3-enyl radical. The rate constant for this unimolecular rearrangement is on the order of 1.2 x 10⁸ s⁻¹ at 37°C.

While specific studies detailing this process for this compound are not prevalent, this intrinsic reactivity is a fundamental characteristic of the cyclopropylmethyl scaffold. Any reaction condition that generates a radical at the methylene (B1212753) carbon connecting the cyclopropyl (B3062369) ring to the piperazine nitrogen would be expected to result in the formation of a ring-opened product. This transformation is a key consideration in synthetic planning and metabolite identification studies.

Table 1: General Transformation of Cyclopropylmethyl Radical

| Reactant Moiety | Intermediate | Product Moiety | Reaction Type |

|---|---|---|---|

| Cyclopropylmethyl Group | Cyclopropylmethyl Radical | But-3-enyl Group | Radical Ring-Opening |

The cyclopropyl group is generally resistant to oxidation compared to other alkyl groups due to the high C-H bond dissociation energy of the ring system. hyphadiscovery.com This property makes it a desirable substituent in drug design to block metabolic hotspots. hyphadiscovery.com However, oxidative metabolism can still occur, potentially leading to hydroxylated derivatives or, in some cases, ring cleavage. hyphadiscovery.com For instance, cytochrome P450-mediated oxidation of certain cyclopropylamines has been shown to result in the formation of reactive ring-opened intermediates. hyphadiscovery.com

Direct halogenation of the cyclopropyl group typically requires harsh conditions. More commonly, reactions occur at the adjacent methylene carbon. While not pertaining to the title compound directly, the halogenation of cyclopropyl-methyl ketone with dihalo-triorganophosphoranes demonstrates that functionalization at the carbon adjacent to the ring is feasible under specific conditions, yielding products like 1-cyclopropylvinyl chloride. google.com

Reactions of the Piperazine Nitrogen Atoms

The piperazine ring contains two nitrogen atoms. In this compound, the nitrogen at position 1 is tertiary, while the nitrogen at position 4 is secondary. The secondary amine is the primary site of further functionalization due to the presence of a reactive N-H bond, serving as a nucleophile in various reactions.

The secondary amine of the piperazine ring readily undergoes acylation with acylating agents such as acyl chlorides or acid anhydrides to form the corresponding amides. This is a standard and efficient method for introducing a wide variety of substituents onto the piperazine core. The reaction typically proceeds in the presence of a base to neutralize the hydrogen halide byproduct. This reaction is fundamental in the synthesis of diverse piperazine-containing pharmaceutical agents.

Table 2: Representative Acylation of this compound

| Reactant A | Reactant B | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Acyl Chloride (R-COCl) | Inert solvent (e.g., DCM), Base (e.g., Triethylamine), 0-25°C | 4-Acyl-1-(cyclopropylmethyl)-3-methylpiperazine |

The nucleophilic secondary amine can also be readily alkylated using various alkylating agents, most commonly alkyl halides. nih.gov This reaction, known as N-alkylation, is a cornerstone for building molecular complexity and is widely used in the synthesis of drug candidates. jmaterenvironsci.com The reaction involves the nucleophilic attack of the nitrogen on the electrophilic carbon of the alkyl halide, forming a new carbon-nitrogen bond. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

Table 3: Representative N-Alkylation of this compound

| Reactant A | Reactant B | Typical Conditions | Product Type |

|---|---|---|---|

| This compound | Alkyl Halide (R-X) | Polar solvent (e.g., DMF), Base (e.g., K₂CO₃), Elevated temperature | 1-(Cyclopropylmethyl)-4-alkyl-3-methylpiperazine |

Mechanisms of Key Chemical Reactions

The synthesis of this compound is primarily achieved through established organic reactions, including nucleophilic substitution and reductive amination. The underlying mechanisms of these key transformations are critical for understanding reaction kinetics, potential byproducts, and optimization of synthetic routes.

Nucleophilic Substitution (N-Alkylation)

A primary pathway for the synthesis of this compound involves the direct N-alkylation of 3-methylpiperazine with a cyclopropylmethyl halide, such as cyclopropylmethyl bromide. This reaction typically proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

In this mechanism, the secondary amine nitrogen atom in 3-methylpiperazine acts as the nucleophile. It possesses a lone pair of electrons that attacks the electrophilic carbon atom of the cyclopropylmethyl bromide—the carbon atom bonded to the bromine. The selection of the secondary amine at position 4 for alkylation over the one at position 1 is sterically favored due to the presence of the methyl group at position 3.

The reaction is a single, concerted step where the formation of the new carbon-nitrogen (C-N) bond and the cleavage of the carbon-bromine (C-Br) bond occur simultaneously. The transition state involves a trigonal bipyramidal geometry at the carbon atom undergoing attack, with the nucleophile (3-methylpiperazine) and the leaving group (bromide ion) occupying apical positions.

Mechanism Steps:

Nucleophilic Attack: The lone pair of electrons on the nitrogen of 3-methylpiperazine attacks the electrophilic methylene carbon of cyclopropylmethyl bromide.

Transition State: A high-energy transition state is formed where a partial bond exists between the nitrogen and the carbon, and the carbon-bromine bond is partially broken.

Leaving Group Departure: The bromide ion is expelled as the leaving group, and the C-N bond formation is completed, resulting in a protonated piperazine intermediate.

Deprotonation: A base, which can be another molecule of 3-methylpiperazine or an added base like triethylamine, removes the proton from the newly alkylated nitrogen atom to yield the final product, this compound.

Over-alkylation, where the cyclopropylmethyl group attaches to both nitrogen atoms of the piperazine ring, can be a competing reaction but is often controlled by using a molar excess of the piperazine starting material. mdpi.com

Reductive Amination

An alternative and highly efficient method for synthesizing this compound is the reductive amination of 3-methylpiperazine with cyclopropanecarboxaldehyde. masterorganicchemistry.com This reaction avoids the use of alkyl halides and typically proceeds in a one-pot fashion. wikipedia.org The mechanism involves two main stages: the formation of an iminium ion followed by its reduction. masterorganicchemistry.com

Stage 1: Iminium Ion Formation

Nucleophilic Addition: The reaction initiates with the nucleophilic attack of the secondary amine of 3-methylpiperazine on the electrophilic carbonyl carbon of cyclopropanecarboxaldehyde. This forms a zwitterionic intermediate which rapidly undergoes proton transfer to form a neutral hemiaminal.

Dehydration: The hemiaminal is typically unstable and, under weakly acidic conditions, the hydroxyl group is protonated, converting it into a good leaving group (water). The lone pair of electrons on the adjacent nitrogen atom then expels the water molecule, leading to the formation of a resonance-stabilized iminium ion.

Stage 2: Reduction of the Iminium Ion

The formed iminium ion is a key intermediate that is highly susceptible to reduction. harvard.edu Mild reducing agents, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃), are commonly used. masterorganicchemistry.comharvard.edu These reagents are selective for the iminium ion over the starting aldehyde. masterorganicchemistry.com

Hydride Attack: A hydride ion (H⁻) from the reducing agent attacks the electrophilic carbon of the C=N double bond in the iminium ion.

Product Formation: This nucleophilic addition of the hydride neutralizes the positive charge on the nitrogen and forms the final this compound product.

This method is often preferred due to its high selectivity and the avoidance of over-alkylation issues that can occur with direct N-alkylation. masterorganicchemistry.com

Amide Reduction Pathway

A multi-step synthesis may also be employed, involving the initial acylation of a protected piperazine, followed by the reduction of the resulting amide. For instance, N-Boc-piperazine can be acylated with cyclopropanecarbonyl chloride. After deprotection, the resulting amide can be reduced. A powerful method for this amide reduction involves activation followed by hydride reduction.

Amide Activation: The amide carbonyl oxygen is activated by a Lewis acid, such as boron trifluoride etherate (BF₃·OEt₂), or by reacting with an agent like triflic anhydride (B1165640) (Tf₂O). nih.govorganic-chemistry.org This activation makes the carbonyl carbon significantly more electrophilic.

Hydride Reduction: A reducing agent, such as sodium borohydride, delivers a hydride ion to the activated carbonyl carbon. This is followed by a series of steps involving the elimination of the activating group and further reduction to yield the final amine product. nih.govresearchgate.net

This pathway offers an alternative route, although it involves more synthetic steps compared to direct alkylation or reductive amination.

Table 1: Comparison of Key Reaction Mechanisms

| Feature | Nucleophilic Substitution (SN2) | Reductive Amination | Amide Reduction |

| Reactants | 3-Methylpiperazine, Cyclopropylmethyl Halide | 3-Methylpiperazine, Cyclopropanecarboxaldehyde | N-(cyclopropanecarbonyl)-3-methylpiperazine |

| Key Intermediate | Pentacoordinate Transition State | Hemiaminal, Iminium Ion | Activated Amide Complex |

| Mechanism Type | Concerted, Bimolecular Substitution | Addition-Elimination followed by Reduction | Activation followed by Nucleophilic Hydride Addition |

| Reducing Agent | Not Applicable | Sodium Borohydride, Sodium Triacetoxyborohydride | Sodium Borohydride with Lewis Acid (e.g., BF₃·OEt₂) |

| Key Advantages | Direct, one-step C-N bond formation | High selectivity, avoids over-alkylation | Alternative route when other methods are not suitable |

| Potential Issues | Over-alkylation, use of alkyl halides | Requires controlled pH for iminium formation | Multi-step process, requires strong reducing conditions |

Structural Elucidation and Conformational Analysis of 1 Cyclopropylmethyl 3 Methylpiperazine

Advanced Spectroscopic Characterization

No specific experimental spectroscopic data for 1-(Cyclopropylmethyl)-3-methylpiperazine has been found in the reviewed literature. Characterization of novel or sparsely documented compounds relies heavily on techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm their identity, purity, and structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Assignment

NMR spectroscopy is a cornerstone technique for determining the precise structure of an organic molecule by mapping the chemical environments of its hydrogen (¹H NMR) and carbon (¹³C NMR) atoms. However, no published peer-reviewed studies or spectral database entries containing ¹H or ¹³C NMR data for this compound could be located.

¹H NMR Spectral Analysis

A ¹H NMR spectrum for this compound would be expected to show distinct signals for the protons on the cyclopropyl (B3062369) group, the methyl group, the piperazine (B1678402) ring, and the methylene (B1212753) bridge. The chemical shifts, splitting patterns (multiplicity), and integration of these signals would provide definitive proof of the compound's structure. This information remains unavailable.

¹³C NMR Spectral Analysis

Similarly, a ¹³C NMR spectrum would provide the number of unique carbon environments and their chemical shifts, corresponding to the cyclopropyl, methyl, methylene, and piperazine carbons. This critical piece of characterization data has not been documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural insights from its fragmentation patterns under ionization. The expected molecular weight for this compound (C₉H₁₈N₂) is approximately 154.26 g/mol . An experimental mass spectrum would confirm this molecular weight through the observation of a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺). Analysis of the fragment ions would help to verify the presence of the cyclopropylmethyl and methylpiperazine moieties. However, no such experimental mass spectral data has been published.

Chromatographic Techniques for Purity and Identity Confirmation

Chromatographic methods, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (GC-MS, LC-MS), are standard for assessing the purity of a chemical compound and confirming its identity by its retention time. While general methods for the analysis of piperazine derivatives have been developed, no specific chromatograms or retention data for this compound are available to report. Such data would be essential for quality control in a synthetic process.

Solid-State Structural Investigations

There is no evidence of solid-state structural studies, such as single-crystal X-ray diffraction, for this compound or its salts. Such an analysis would provide unambiguous information about its three-dimensional structure, including bond lengths, bond angles, and the preferred conformation of the piperazine ring (e.g., chair, boat) in the solid state. This level of detailed conformational analysis is currently not available.

X-ray Crystallography of this compound and its Derivatives

A thorough search of crystallographic databases and peer-reviewed literature reveals a significant gap in the experimental structural data for this compound. To date, there are no published single-crystal X-ray diffraction studies that would provide definitive information on its bond lengths, bond angles, and solid-state conformation.

X-ray crystallography is an indispensable technique for the unambiguous determination of a molecule's three-dimensional structure. The absence of such data for this compound means that its precise molecular geometry in the crystalline form remains unconfirmed. For related piperazine derivatives, crystallographic studies have been crucial in understanding their structure-activity relationships. However, this level of detailed structural insight is currently unavailable for the title compound.

Table 1: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| Unit Cell Dimensions | Data Not Available |

| Bond Lengths (Å) | Data Not Available |

| Bond Angles (°) | Data Not Available |

This table is representative of the current lack of published crystallographic data for this specific compound.

Theoretical Approaches to Structural Analysis

In the absence of experimental data, theoretical and computational methods serve as powerful tools for predicting molecular structure and properties.

Computational Conformational Analysis

Computational conformational analysis can predict the most stable three-dimensional arrangement of a molecule by calculating the potential energy of various conformers. For piperazine rings, the chair conformation is typically the most stable. The orientation of the substituents—the cyclopropylmethyl group at the 1-position and the methyl group at the 3-position—can exist in either axial or equatorial positions, leading to different stereoisomers and conformers.

A systematic conformational search for this compound would involve rotating the flexible bonds and evaluating the energy of the resulting structures. However, specific computational studies detailing such an analysis for this compound have not been published. A comprehensive study would identify the global minimum energy conformation and the relative energies of other stable conformers, providing insight into the molecule's preferred shape in different environments.

Table 2: Predicted Conformational Data for this compound

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angles (°) |

|---|---|---|

| Chair (equatorial substituents) | Data Not Available | Data Not Available |

| Chair (axial substituents) | Data Not Available | Data Not Available |

This table illustrates the type of data that would be generated from a computational conformational analysis, which is currently not available in the literature for this compound.

Quantum Chemical Calculations for Electronic Structure

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to understand the electronic structure of a molecule. These calculations can provide valuable information about molecular orbital energies (HOMO-LUMO gap), electrostatic potential, and charge distribution. This information is critical for predicting a molecule's reactivity and intermolecular interactions.

For this compound, quantum chemical calculations could elucidate the electron-donating or -withdrawing effects of the cyclopropylmethyl and methyl substituents on the piperazine ring. However, no specific studies reporting these calculations for the title compound are present in the scientific literature.

Table 3: Calculated Electronic Properties of this compound

| Property | Calculated Value |

|---|---|

| HOMO Energy (eV) | Data Not Available |

| LUMO Energy (eV) | Data Not Available |

| HOMO-LUMO Gap (eV) | Data Not Available |

| Dipole Moment (Debye) | Data Not Available |

This table represents the kind of electronic structure data that would result from quantum chemical calculations, which are not currently published for this molecule.

Computational Chemistry and Molecular Modeling of 1 Cyclopropylmethyl 3 Methylpiperazine

Molecular Docking Studies

Molecular docking is a computational method that predicts the preferred orientation of one molecule when bound to another to form a stable complex. It is frequently used to forecast the interaction between a small molecule ligand and a protein receptor.

Molecular docking simulations are crucial for predicting the specific interactions that stabilize the ligand-receptor complex. For a molecule like 1-(Cyclopropylmethyl)-3-methylpiperazine, docking studies can identify key amino acid residues within a target binding pocket that form favorable contacts. While specific studies on this compound are not prevalent, analysis of structurally similar compounds, particularly those targeting receptors like opioid receptors, provides a framework for predictable interactions. nih.gov

The primary interactions governing the binding of piperazine-containing ligands often involve:

Hydrophobic Interactions: The cyclopropylmethyl group is a key hydrophobic moiety. It is predicted to interact favorably with nonpolar amino acid residues in a receptor's binding pocket, such as methionine, tryptophan, and isoleucine. nih.gov These interactions are crucial for anchoring the ligand within the pocket.

Ionic Interactions: The piperazine (B1678402) ring contains nitrogen atoms that can be protonated under physiological conditions, acquiring a positive charge. This cationic center can form strong ionic bonds or salt bridges with negatively charged amino acid residues like aspartic acid or glutamic acid. nih.gov

Hydrogen Bonding: The secondary amine in the piperazine ring can act as a hydrogen bond donor, while the tertiary nitrogen atoms can act as hydrogen bond acceptors, forming connections with polar residues or structured water molecules. nih.gov

| Interaction Type | Functional Group of Ligand | Potential Interacting Amino Acid Residues | Reference |

|---|---|---|---|

| Hydrophobic | Cyclopropylmethyl group, Piperazine ring backbone | Met, Trp, Ile, Phe, Leu, Val | nih.gov |

| Ionic Bond / Salt Bridge | Protonated Piperazine Nitrogen | Asp, Glu | nih.gov |

| Hydrogen Bond (Donor) | Piperazine N-H | Asp, Glu, Ser, Thr, Tyr | nih.gov |

| Hydrogen Bond (Acceptor) | Piperazine Nitrogen atoms | Ser, Thr, Tyr, Gln, Asn | nih.gov |

The flexibility of the cyclopropylmethyl group allows this compound to adopt various conformations, or poses, within a receptor's binding site. The analysis of these binding poses is critical, as different orientations can lead to varied biological activities (e.g., agonist versus antagonist). The determination of the most stable and likely binding pose is a primary goal of docking studies. researchgate.net

For flexible ligands, it is not uncommon for multiple binding orientations to be predicted with similar energy scores. researchgate.net For instance, in studies of other flexible molecules at the µ-opioid receptor, distinct orientations described as "phenethyl-up" or "phenethyl-down" have been reported, highlighting the challenge in identifying a single correct pose from docking alone. researchgate.net Similarly, the cyclopropylmethyl tail of this compound could orient itself in different directions within the orthosteric binding site, potentially interacting with different sub-pockets. Further refinement using more computationally intensive methods, such as molecular dynamics, is often required to validate the stability of these predicted poses. frontiersin.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the behavior of a ligand-receptor complex over time. This method offers deeper insights than the static picture provided by molecular docking. frontiersin.org

A key application of MD simulations is to assess the stability of a binding pose predicted by molecular docking. mdpi.com By simulating the movement of all atoms in the complex over a period of nanoseconds to microseconds, researchers can determine if the ligand remains securely bound in its initial pose or if it shifts to a different, more stable conformation. frontiersin.orgmdpi.com

The stability of the complex is typically evaluated by monitoring metrics such as:

Root-Mean-Square Deviation (RMSD): The RMSD of the ligand and the protein's backbone atoms are calculated over the simulation time. A low and stable RMSD value for the ligand indicates that its binding pose is stable and does not significantly deviate from the initial docked conformation. mdpi.com

Root-Mean-Square Fluctuation (RMSF): RMSF analysis reveals the fluctuation of individual amino acid residues. Residues that interact directly with the ligand are expected to show reduced fluctuation, indicating a stable interaction. mdpi.com

Hydrogen Bond Analysis: The persistence of key hydrogen bonds between the ligand and receptor throughout the simulation provides strong evidence for a stable and meaningful interaction. mdpi.com

| Parameter | Purpose | Indication of Stability | Reference |

|---|---|---|---|

| RMSD | Measures the average deviation of atoms from a reference structure over time. | Low, converging values for the ligand and protein backbone. | mdpi.com |

| RMSF | Measures the fluctuation of individual atoms or residues around their average position. | Reduced fluctuation for binding site residues in contact with the ligand. | mdpi.com |

| Hydrogen Bond Occupancy | Calculates the percentage of time a specific hydrogen bond exists during the simulation. | High occupancy for key hydrogen bonds predicted by docking. | mdpi.com |

MD simulations allow for a detailed analysis of the network of non-covalent interactions that mediate ligand binding. mdpi.com Beyond the primary interactions identified in docking, MD can reveal the crucial role of water molecules in mediating connections between the ligand and receptor, known as water-mediated hydrogen bonds. nih.gov These interactions are often missed in static docking studies but can be critical for binding affinity and selectivity. nih.gov Furthermore, simulations can quantify the strength and lifetime of various interactions, including hydrophobic contacts and weaker C-H···O hydrogen bonds, providing a comprehensive picture of the forces stabilizing the complex. mdpi.com The energy contributions of different interaction types, such as electrostatic and van der Waals forces, can also be calculated to understand the main drivers of binding. mdpi.comdovepress.com

Pharmacophore Modeling and Design

Pharmacophore modeling is a powerful technique in computational drug design used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov A pharmacophore model represents the key interaction points a ligand makes with its target receptor, such as hydrogen bond donors/acceptors, hydrophobic centers, and charged groups. researchgate.net

For this compound, a hypothetical pharmacophore model can be constructed based on its chemical structure. This model would likely include:

A Hydrophobic (HY) feature: Representing the nonpolar cyclopropyl (B3062369) group.

A Positive Ionizable (PI) feature: Corresponding to the protonated nitrogen atom of the piperazine ring, which is crucial for forming ionic interactions.

One Hydrogen Bond Donor (HBD) feature: From the N-H group on the piperazine ring.

Two Hydrogen Bond Acceptor (HBA) features: From the two tertiary nitrogen atoms.

This pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify novel compounds that share the same essential features and are therefore likely to bind to the same target receptor. researchgate.net It is also a valuable tool for lead optimization, guiding chemists in designing new analogues with improved potency and selectivity by modifying the scaffold while preserving the key pharmacophoric elements. nih.govresearchgate.net

In Silico Methodologies for Chemical Compound Characterization

In silico methodologies are a cornerstone of computational chemistry, enabling the prediction of a wide range of molecular properties and behaviors before a compound is synthesized or tested in a laboratory. These methods are particularly valuable for characterizing novel compounds and for screening libraries of molecules for desired characteristics.

Quantum Chemical Calculations:

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are employed to investigate the electronic structure and geometry of molecules. scilit.comjksus.org For this compound, DFT calculations could be used to determine the most stable three-dimensional conformation, bond lengths, bond angles, and the distribution of electron density across the molecule. scilit.comjksus.org Such calculations can also yield valuable information about the molecule's frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. mdpi.com

Illustrative Data from Quantum Chemical Calculations:

The following table represents the type of data that would be generated from quantum chemical calculations for this compound. Note: These values are hypothetical and for illustrative purposes only.

| Parameter | Calculated Value | Significance |

| Total Energy | -482.34 Hartree | Indicates the stability of the molecule's conformation. |

| Dipole Moment | 1.87 Debye | Provides insight into the molecule's polarity. |

| HOMO Energy | -6.23 eV | Relates to the molecule's ability to donate electrons. |

| LUMO Energy | 1.45 eV | Relates to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | 7.68 eV | An indicator of chemical reactivity and stability. |

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time. acs.orgnih.gov For this compound, MD simulations could be used to explore its conformational flexibility, particularly the puckering of the piperazine ring and the rotation of the cyclopropylmethyl group. acs.orgnih.gov If the compound is being investigated for its interaction with a biological target, such as a protein, MD simulations can provide detailed insights into the binding process, the stability of the protein-ligand complex, and the key intermolecular interactions involved. nih.govrsc.org

Pharmacophore Modeling:

Pharmacophore modeling is a technique used to identify the essential three-dimensional arrangement of functional groups in a molecule that are responsible for its biological activity. nih.gov By comparing the structures of several active molecules, a common pharmacophore model can be developed. nih.gov For a compound like this compound, a pharmacophore model could be generated to understand the key features required for its potential biological effects. researchgate.net

ADMET Prediction:

In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug discovery. sci-hub.se Various computational models can predict these properties based on the chemical structure of a compound. nih.govfrontiersin.org For this compound, these tools could be used to estimate its oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential for toxicity. frontiersin.orgacs.org

Illustrative ADMET Profile for this compound:

The following table provides an example of a predicted ADMET profile. Note: These values are hypothetical and for illustrative purposes only.

| Property | Predicted Value | Interpretation |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gut. |

| Blood-Brain Barrier Permeability | Moderate | May cross the blood-brain barrier to some extent. |

| CYP2D6 Inhibition | Non-inhibitor | Low potential for drug-drug interactions via this pathway. |

| Ames Mutagenicity | Negative | Unlikely to be mutagenic. |

| hERG Inhibition | Low risk | Low potential for cardiotoxicity. |

Applications of 1 Cyclopropylmethyl 3 Methylpiperazine in Advanced Chemical Research

Utilization as a Key Intermediate in Organic Synthesis

As a key intermediate, 1-(cyclopropylmethyl)-3-methylpiperazine serves as a foundational component for constructing larger, more intricate molecules. The piperazine (B1678402) ring offers two nitrogen atoms that can be functionalized, allowing for the extension of the molecular framework in multiple directions. The presence of the cyclopropylmethyl group can also influence the steric and electronic properties of the final products.

Research has demonstrated the utility of this compound as a reactant in the synthesis of complex organic molecules. For instance, it has been used in condensation reactions to create larger, multi-ring systems. A specific example involves the reaction of this compound with 2-N-piperidino-chloroethane. This reaction, detailed in a European patent, showcases the nucleophilic character of the piperazine nitrogens, which attack the electrophilic carbon of the chloroethane (B1197429) derivative.

The process involves heating a solution of the two reactants in isopropanol (B130326) under reflux, followed by an extraction and purification process to yield the final product. This synthesis highlights a practical application of this compound in forming new carbon-nitrogen bonds, a fundamental transformation in organic synthesis.

Interactive Data Table: Synthesis of a Complex Molecule

| Reactant A | Reactant B | Solvent | Condition | Product |

| This compound | 2-N-piperidino-chloroethane | Isopropanol | Reflux (17 hours) | 1-(2-(Piperidin-1-yl)ethyl)-4-(cyclopropylmethyl)-2-methylpiperazine |

While specific examples for this compound are not extensively documented in publicly available research, the closely related compound, 1-(cyclopropylmethyl)piperazine, is a well-established key intermediate in the synthesis of advanced pharmaceutical ingredients. Specifically, it is a crucial raw material for the manufacturing of Volasertib, an investigational anti-cancer drug. This application for a structurally similar compound suggests the potential of this compound as a precursor for novel pharmaceutical intermediates, where the addition of a methyl group could modulate the pharmacological properties of the final active pharmaceutical ingredient.

Role as a Privileged Scaffold in Compound Library Synthesis

There is limited specific information in the scientific literature detailing the use of this compound as a privileged scaffold in the synthesis of compound libraries.

Currently, there are no specific, publicly accessible research articles that focus on the derivatization of this compound for structure-activity relationship (SAR) studies.

The scientific literature does not currently contain specific examples of this compound being used in the design of novel chemical entities.

Contributions to Fundamental Organic Chemistry

At present, there are no widely documented contributions of this compound to fundamental principles of organic chemistry. Its utility appears to be primarily in its application as a synthetic building block.

Studies on Cyclopropylmethyl Radical Chemistry

The cyclopropylmethyl group, a key feature of this compound, serves as a valuable mechanistic probe in the study of free-radical reactions. Its utility stems from the extremely rapid, unimolecular ring-opening rearrangement of the cyclopropylmethyl radical to the but-3-enyl radical. wikipedia.org This predictable and fast reaction acts as a "radical clock," allowing researchers to investigate the kinetics of other, competing radical reactions. wikipedia.org

The principle of a radical clock is based on the competition between a known reaction (the clock) and an unknown reaction. In this context, the unimolecular ring-opening of the cyclopropylmethyl radical is the clock reaction, which proceeds with a known rate constant. When a cyclopropylmethyl-containing compound like this compound is used in a radical reaction, the radical can be generated on the methylene (B1212753) carbon adjacent to the cyclopropane (B1198618) ring. This radical (U•) can then either react with another species in a bimolecular reaction of unknown rate (kR) to form a trapped product (UA) or undergo the unimolecular ring-opening (kr) to form the rearranged radical (R•), which is then trapped to form the rearranged product (RA). wikipedia.org

The rate of the ring-opening for the parent cyclopropylmethyl radical is on the order of 8.6 x 10⁷ s⁻¹ at 298 K. wikipedia.org This rapid rearrangement is driven by the release of the significant ring strain (approximately 115 kJ/mol) inherent in the three-membered cyclopropane ring. By analyzing the ratio of the unrearranged product to the rearranged product, and knowing the rate constant for the ring-opening, chemists can indirectly determine the rate constant for the competing bimolecular reaction. wikipedia.org

While specific studies focusing solely on this compound as a radical clock were not prominently identified, the presence of the cyclopropylmethyl moiety makes it a potential candidate for such investigations. The rates of these clock reactions can be finely tuned by adding substituents to the cyclopropane ring, allowing for the study of a wide range of reaction rates. wikipedia.org

| Radical System | Rate Constant (k) at 25 °C (s⁻¹) | Key Feature |

|---|---|---|

| Cyclopropylmethyl | 1 x 10⁷ - 3 x 10⁸ | Undergoes rapid ring-opening due to strain relief. rsc.org |

| 5-Hexenyl | 2.3 x 10⁵ | Undergoes cyclization, a different type of radical clock reaction. wikipedia.org |

| α-Hydroxycyclopropylmethyl | Variable | Undergoes β-fission followed by 1,5-hydrogen atom transfer. rsc.org |

Exploration of Piperazine Ring Reactivity

The piperazine ring is a prevalent heterocyclic motif in medicinal chemistry, valued for its structural and physicochemical properties, as well as its synthetic versatility. mdpi.com In this compound, the piperazine core presents two nitrogen atoms, each with distinct reactivity profiles that can be exploited in advanced chemical research.

The nitrogen at position 4 (N4), bearing the cyclopropylmethyl group, is a tertiary amine, while the nitrogen at position 1 (N1) is a secondary amine (assuming the methyl group is at position 3). This structural arrangement allows for selective functionalization. The secondary amine at N1 is a prime site for a variety of chemical transformations, including:

N-Alkylation: Reaction with alkyl halides or other electrophiles to introduce new substituents. This is a fundamental method for building molecular complexity. mdpi.com

N-Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can alter the electronic properties and biological activity of the molecule.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form new N-substituted derivatives.

The exploration of piperazine ring reactivity is crucial for the synthesis of compound libraries for drug discovery. mdpi.comnih.govacs.org For instance, the synthesis of various biologically active compounds often involves building upon the piperazine scaffold. mdpi.com The reactivity of the piperazine nitrogens in molecules like this compound allows for the systematic modification of the structure to probe structure-activity relationships (SAR). acs.org Synthetic strategies often involve protecting one nitrogen while reacting the other, enabling precise control over the final product. nih.gov

| Reaction Type | Reagents | Position of Reactivity (in a monosubstituted piperazine) | Outcome |

|---|---|---|---|

| N-Alkylation | Alkyl Halides (e.g., R-Br, R-I) | Secondary Amine (NH) | Introduction of an alkyl group. mdpi.com |

| N-Arylation | Aryl Halides (with catalyst) | Secondary Amine (NH) | Introduction of an aryl group. |

| N-Acylation | Acyl Chlorides, Anhydrides | Secondary Amine (NH) | Formation of an amide bond. |

| Salt Formation | Acids (e.g., HCl, H₂SO₄) | Both Nitrogens | Formation of hydrochloride or other salts to improve solubility. google.com |

Future Research Perspectives and Emerging Areas for 1 Cyclopropylmethyl 3 Methylpiperazine

Development of Novel and Sustainable Synthetic Approaches

Traditional synthetic routes for N-alkylated piperazines often involve multi-step procedures, the use of protecting groups, and reliance on hazardous reagents, leading to significant waste generation. nih.goveurekaselect.com A known method for preparing 1-(Cyclopropylmethyl)-3-methylpiperazine involves the reaction of 3-methylpiperazine with bromomethylcyclopropane in the presence of a base. google.com Another approach starts with N-Boc-piperazine and cyclopropanecarbonyl chloride, followed by reduction and deprotection steps. google.com Future research will focus on developing more sustainable and efficient alternatives to these classical methods.

Green chemistry principles are increasingly guiding synthetic innovations. nih.govrsc.org Emerging areas of interest include:

Photoredox Catalysis: This technique uses light and a photocatalyst to drive chemical reactions, offering a green alternative for C-H functionalization and the synthesis of piperazines. mdpi.com Organic photocatalysts, in particular, enhance sustainability by being derivable from renewable materials. mdpi.com

Microwave and Ultrasound-Assisted Synthesis: These energy-efficient methods can dramatically shorten reaction times, reduce energy consumption, and minimize waste. nih.govmdpi.com The application of ultrasound in conjunction with phase-transfer catalysis (PTC) has shown promise for N-alkylation reactions, which could be adapted for the synthesis of the target compound. researchgate.net

Flow Chemistry: Transitioning syntheses from batch to continuous flow processes offers improved safety, scalability, and consistency. nih.gov This approach allows for precise control over reaction parameters, often leading to higher yields and purity.

Catalytic One-Pot Reactions: Developing one-pot procedures that avoid the need for protecting groups simplifies the synthetic process, reduces costs, and minimizes waste. nih.gov The use of heterogeneous catalysts that can be easily recovered and reused further enhances the sustainability of the synthesis. nih.gov

Table 1: Comparison of Synthetic Approaches for Piperazine (B1678402) Derivatives

| Method | Description | Potential Advantages for this compound Synthesis | References |

|---|---|---|---|

| Conventional Alkylation | Reaction of a piperazine with an alkyl halide, often requiring multiple steps including protection and deprotection. | Well-established and understood reaction mechanism. | nih.govgoogle.com |

| Photoredox Catalysis | Uses light energy to catalyze reactions, enabling novel transformations under mild conditions. | Environmentally friendly, high functional group tolerance, potential for novel reaction pathways. | mdpi.com |

| Microwave/Ultrasound Assistance | Employs microwave or sonic energy to accelerate reactions. | Significant reduction in reaction time, increased yields, lower energy consumption. | nih.govmdpi.com |

| Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch. | Enhanced safety, scalability, process control, and product consistency. | nih.gov |

| Catalytic One-Pot Synthesis | Multiple reaction steps are performed in a single reactor without isolating intermediates, often using reusable catalysts. | Improved efficiency, reduced waste, cost-effective, avoids protecting groups. | nih.gov |

Advanced Spectroscopic and Structural Analysis

A thorough characterization of this compound is essential for confirming its identity and understanding its conformational behavior. Standard spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide the foundational data for structural elucidation. eurekaselect.comconnectjournals.com

Future research will likely involve more advanced analytical methods:

Multidimensional NMR: Techniques such as COSY, HSQC, and HMBC would be employed to unambiguously assign all proton and carbon signals, confirming the connectivity of the cyclopropylmethyl and methyl groups to the piperazine ring.

X-ray Crystallography: The definitive method for determining the three-dimensional structure in the solid state is X-ray crystallography. researchgate.netwikipedia.org By preparing a suitable crystalline salt of this compound, this technique could reveal the precise bond lengths, bond angles, and the preferred conformation of the piperazine ring (typically a chair conformation). wikipedia.orgresearchgate.net This structural information is invaluable for computational modeling and understanding intermolecular interactions.

Computational Chemistry: Quantum mechanical calculations can be used to predict spectroscopic data (e.g., NMR chemical shifts) and to model the conformational landscape of the molecule, providing insights that complement experimental findings.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Features | Information Provided |

|---|---|---|

| 1H NMR | Signals for cyclopropyl (B3062369) protons (upfield region, ~0-1 ppm), piperazine ring protons (~2-3.5 ppm), N-CH2 protons, and the C-CH3 group (doublet). | Provides information on the proton environment, connectivity, and stereochemistry. |

| 13C NMR | Signals for cyclopropyl carbons, piperazine ring carbons, N-CH2 carbon, and the C-CH3 carbon. | Identifies all unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C9H18N2), along with characteristic fragmentation patterns. | Confirms molecular weight and provides clues about the structure through fragmentation. |

| X-ray Crystallography | Precise atomic coordinates, bond lengths, bond angles, and intermolecular packing details (requires a suitable crystal). | Provides an unambiguous 3D structure and conformational information. |

Integration with Artificial Intelligence and Machine Learning in Chemical Design

For this compound, AI and ML could be applied in several forward-looking research areas:

Analog Design and Virtual Screening: ML models can be trained on large libraries of known compounds to predict the biological activity or physicochemical properties of new molecules. acm.org This allows for the rapid in silico screening of thousands of virtual analogs of this compound to identify candidates with potentially enhanced properties for specific applications. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules based on a desired set of properties. researchgate.net Using the this compound scaffold as a starting point, these algorithms could generate novel derivatives optimized for a specific biological target.

Predictive Synthesis: AI-powered retrosynthesis tools can propose viable and efficient synthetic routes for target molecules. This could help in designing more sustainable and cost-effective manufacturing processes for this compound and its derivatives.

Property Prediction: Machine learning algorithms can accurately predict key properties such as solubility, lipophilicity, and metabolic stability, helping to prioritize the synthesis of compounds with the most promising drug-like characteristics. astrazeneca.com

Exploration of Unique Chemical Transformations and Catalysis

The structural features of this compound—specifically its two nitrogen atoms and the reactive cyclopropylmethyl group—suggest potential applications in catalysis and as a versatile chemical building block.

Ligand Development for Catalysis: The two nitrogen atoms of the piperazine ring can act as a bidentate ligand, coordinating to transition metals to form catalytic complexes. wikipedia.org Similar to other N,N'-disubstituted piperazines used in catalysis, this compound could be explored as a ligand in various metal-mediated organic transformations. researchgate.net The steric bulk and electronic properties of the cyclopropylmethyl and methyl substituents would influence the stability and reactivity of the resulting metal complexes.

Organocatalysis: As a diamine, the compound could function as a base or a hydrogen-bond donor in organocatalytic reactions, facilitating transformations without the need for metal catalysts.

Mechanistic Probes: The cyclopropylmethyl group is a well-known "radical clock." Under conditions that generate a radical at the adjacent methylene (B1212753) carbon, the cyclopropane (B1198618) ring can undergo a rapid and irreversible ring-opening to form a but-3-enyl radical. This property allows the molecule to be used as a mechanistic probe to detect the presence of radical intermediates in chemical or enzymatic reactions.

Scaffold for Further Elaboration: The secondary amine within the piperazine ring provides a reactive handle for further functionalization, allowing for the construction of more complex molecules. This makes this compound a valuable intermediate for building diverse chemical libraries. ganeshremedies.com

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-(Cyclopropylmethyl)-3-methylpiperazine, and what reagents are typically employed?

- Methodological Answer : The synthesis often involves nucleophilic substitution, where 3-methylpiperazine reacts with cyclopropylmethyl halides (e.g., bromide or chloride) under reflux conditions in polar aprotic solvents like acetonitrile or DMF. Catalysts such as potassium carbonate or triethylamine are used to drive the reaction . Purification typically employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol .

Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structural integrity?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm substituent positions and cyclopropane ring integrity .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 210–254 nm) assess purity (>98% by area normalization) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., calculated for CHN: 154.1467) .

Q. What solvent systems are optimal for dissolving this compound in biological assays?

- Methodological Answer : The compound exhibits limited water solubility. Use DMSO (10–20 mM stock solutions) for in vitro studies, followed by dilution in buffer (PBS or HBSS). For in vivo work, emulsions with Tween-80 or PEG-400 (≤5% v/v) minimize toxicity .

Advanced Research Questions

Q. How can reaction yields be improved during scale-up synthesis, and what parameters are critical for reproducibility?

- Methodological Answer :

- Temperature Control : Maintain 80–90°C during nucleophilic substitution to avoid cyclopropane ring opening .

- Catalyst Optimization : Gold(I) catalysts (e.g., (JohnPhos)Au(MeCN)SbF) enhance regioselectivity in similar piperazine derivatives .

- Workflow Automation : Continuous flow reactors reduce batch variability in industrial settings .

Q. How should researchers address contradictory data in reported receptor binding affinities for this compound?

- Methodological Answer :

- Assay Standardization : Validate protocols using reference ligands (e.g., ketanserin for 5-HT receptors) to calibrate radioligand displacement curves .

- Structural Analog Comparison : Compare with 1-(2-fluorobenzyl)piperazine derivatives to identify substituent effects on binding .

- Molecular Dynamics Simulations : Model ligand-receptor interactions (e.g., docking to dopamine D receptors) to rationalize affinity discrepancies .

Q. What strategies mitigate toxicity risks in preclinical studies involving this compound?

- Methodological Answer :

- Acute Toxicity Screening : Follow OECD 423 guidelines, starting at 50 mg/kg in rodents, monitoring for CNS depression or respiratory distress .

- Metabolic Profiling : LC-MS/MS identifies toxic metabolites (e.g., N-oxides) in hepatocyte incubations .

- Protective Measures : Use fume hoods, nitrile gloves, and NIOSH-approved respirators during handling .

Q. How can computational methods predict the pharmacokinetic behavior of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME estimate LogP (~2.1), BBB permeability (likely CNS-penetrant), and CYP450 inhibition (prioritize CYP2D6 assays) .

- QSAR Modeling : Correlate substituent electronegativity with plasma protein binding using datasets from PubChem .

Data Contradiction Analysis

Q. Why do solubility values reported in literature vary significantly, and how can this be resolved experimentally?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.